
(3S)-7,4'-Dihydroxy-2'-methoxyisoflavan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-7,4’-Dihydroxy-2’-methoxyisoflavan is a naturally occurring isoflavonoid compound. Isoflavonoids are a class of flavonoids, which are polyphenolic compounds known for their diverse biological activities. This compound is characterized by its specific stereochemistry, with the (3S) configuration indicating the spatial arrangement of atoms around the chiral center at the third carbon position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7,4’-Dihydroxy-2’-methoxyisoflavan typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of chalcones as intermediates. The chalcone undergoes cyclization to form the isoflavan ring system, followed by selective hydroxylation and methoxylation to introduce the desired functional groups. Reaction conditions often involve the use of catalysts such as Lewis acids and bases to facilitate the cyclization and functionalization steps.
Industrial Production Methods
Industrial production of (3S)-7,4’-Dihydroxy-2’-methoxyisoflavan may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound through fermentation processes. These methods can be more sustainable and cost-effective compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-7,4’-Dihydroxy-2’-methoxyisoflavan can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroisoflavans.
Applications De Recherche Scientifique
(3S)-7,4’-Dihydroxy-2’-methoxyisoflavan has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying isoflavonoid chemistry.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics due to its bioactive properties.
Mécanisme D'action
The mechanism of action of (3S)-7,4’-Dihydroxy-2’-methoxyisoflavan involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects. The compound’s ability to interact with enzymes and receptors further contributes to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Genistein: Another isoflavonoid with similar antioxidant and anticancer properties.
Daidzein: Known for its estrogenic activity and potential health benefits.
Biochanin A: Exhibits anti-inflammatory and anticancer effects.
Uniqueness
(3S)-7,4’-Dihydroxy-2’-methoxyisoflavan is unique due to its specific stereochemistry and functional group arrangement, which contribute to its distinct biological activities. Its combination of hydroxyl and methoxy groups allows for unique interactions with molecular targets, setting it apart from other isoflavonoids.
Propriétés
Numéro CAS |
871333-52-7 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
(3S)-3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m1/s1 |
Clé InChI |
FFDNYMAHNWBKCH-LLVKDONJSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)O)[C@@H]2CC3=C(C=C(C=C3)O)OC2 |
SMILES canonique |
COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


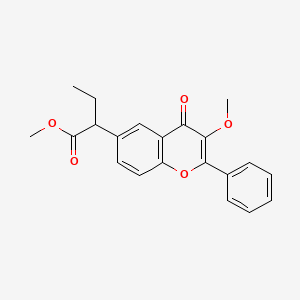
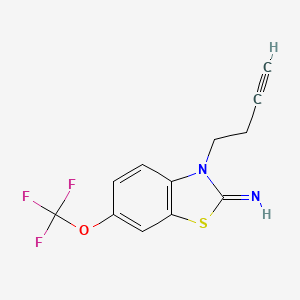
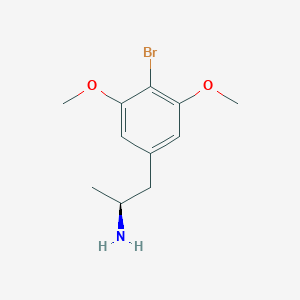

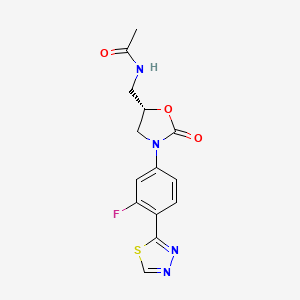
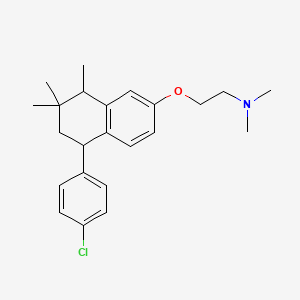

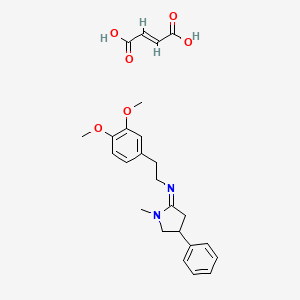
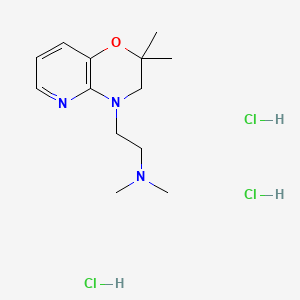

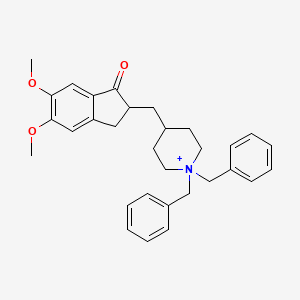

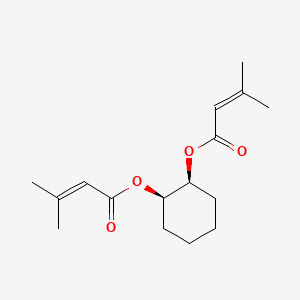
![ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12759715.png)
